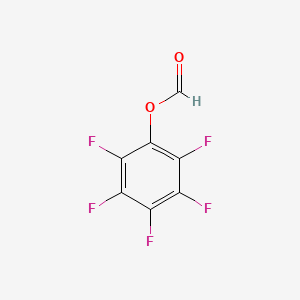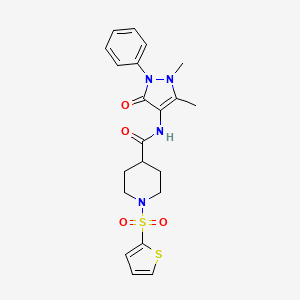
7-甲基-1H-吲哚-5-醇
描述
7-methyl-1H-indol-5-ol is a chemical compound with the molecular formula C9H9N . It is a derivative of indole, which is a significant heterocyclic system in natural products and drugs .
Synthesis Analysis
Indole derivatives, including 7-methyl-1H-indol-5-ol, are prevalent moieties present in selected alkaloids . The synthesis of indole derivatives has attracted increasing attention in recent years due to their biological significance . Various strategies for the synthesis of indole derivatives have been reported, including transition metal-catalyzed reactions and reductive cyclization reactions .Molecular Structure Analysis
The molecular weight of 7-methyl-1H-indol-5-ol is 131.1745 . The IUPAC Standard InChI is InChI=1S/C9H9N/c1-7-3-2-4-8-5-6-10-9(7)8/h2-6,10H,1H3 . The structure of this compound is available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
Indole derivatives, including 7-methyl-1H-indol-5-ol, show various biologically vital properties . The construction of indoles as a moiety in selected alkaloids has been highlighted in several studies . The synthesis of a series of indole and carbazole derivatives from 2-fluorophenyl imines has also been reported .科学研究应用
- QS involves diffusible chemical signals, and indole is one such signal. It regulates various physiological processes in bacteria .
- Catalysts like L-proline , Amberlite , and polyaniline-fluoroboric acid-dodecyl hydrogen sulfate salt have been used in indole synthesis reactions .
- Researchers have explored novel indole derivatives for their anti-HIV-1 activity. These compounds may offer potential therapeutic options .
Bacterial Signaling and Quorum Sensing
Chemical Synthesis and Catalysts
Anti-HIV-1 Research
安全和危害
未来方向
Indole derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . The application of indole derivatives as biologically active compounds for the treatment of various disorders has attracted increasing attention in recent years . Future research may focus on the development of novel methods of synthesis and the exploration of the therapeutic potential of these compounds .
属性
IUPAC Name |
7-methyl-1H-indol-5-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c1-6-4-8(11)5-7-2-3-10-9(6)7/h2-5,10-11H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGYHZJNICRWVJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1NC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-methyl-1H-indol-5-ol | |
CAS RN |
53233-87-7 | |
| Record name | 7-methyl-1H-indol-5-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Methyl-2-({[(3-methylbutyl)carbamoyl]amino}methyl)pentanoic acid](/img/structure/B2738542.png)
![N-(4-methylphenyl)-2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2738543.png)
![Methyl 5-cyano-6-({[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}amino)-2-methylnicotinate](/img/structure/B2738544.png)
![1-[(4-fluorophenyl)acetyl]-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]piperidine-4-carboxamide](/img/structure/B2738546.png)

![N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-phenyl-1,3-thiazole-4-carboxamide](/img/structure/B2738550.png)
![N-(3,5-dimethyl-1,2-oxazol-4-yl)-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-methylpropanamide](/img/structure/B2738552.png)
![N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2738553.png)



![4-ethoxy-3-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2738559.png)

![1-Methyl-4-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}pyrrolidin-2-one](/img/structure/B2738561.png)